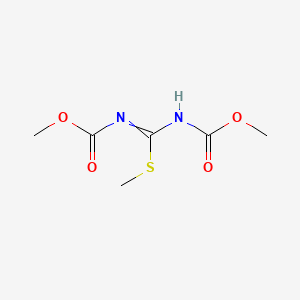
1,3-双(甲氧基羰基)-2-甲基-2-硫代假尿素
描述
“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is a chemical compound with the molecular formula C6H10N2O4S . It is used in laboratory settings for the synthesis of substances .
Synthesis Analysis
The synthesis of carbamates, such as “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate”, involves the reaction of amines with acyl halides or anhydrides . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .Molecular Structure Analysis
The molecular weight of “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is 206.22 g/mol .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . They can be used effectively for peptide synthesis .Physical and Chemical Properties Analysis
“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” has a molecular weight of 206.22 g/mol .科学研究应用
晶体结构分析
该化合物已用于晶体结构的研究。 例如,相关化合物1,3-双(4-(甲氧基羰基)苄基)-2-甲基-1H-苯并[d]咪唑-3-鎓溴化物的晶体结构已确定,以了解分子在固态中的排列 。这种类型的分析对于设计药物和了解它们在分子水平上的相互作用至关重要。
烷氧基羰基化反应
烷氧基羰基化是有机合成中的重要反应,1,3-双(甲氧基羰基)-2-甲基-2-硫代假尿素的衍生物可以作为烷氧基羰基化试剂。 这些反应对于将酯基引入分子至关重要,这是药物合成中的常见要求 .
烷基化试剂
该化合物的衍生物可以作为烷基化试剂,这在创建新的碳-碳键方面很有价值。 这种应用在复杂有机分子(包括药物和农用化学品)的合成中特别相关 .
钯催化反应
在钯催化剂的存在下,该化合物可以参与烯丙基烷基化反应。 这些反应在双键旁边的碳-碳键形成中起着重要作用,这是合成各种有机化合物的一个关键步骤 .
双金属体系
该化合物可用于双金属体系(如 Pd/Ti)以驱动某些有机反应。 与单金属对应物相比,双金属催化剂通常表现出增强的反应性和选择性 .
邻位基团参与的烷基化
邻位基团参与是指邻近基团参与反应以稳定中间体的现象。 1,3-双(甲氧基羰基)-2-甲基-2-硫代假尿素的衍生物可以经历邻位基团参与的烷基化,这可以导致更有效的反应途径 .
作用机制
安全和危害
生化分析
Biochemical Properties
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic pathways and energy production .
Molecular Mechanism
At the molecular level, Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular processes, such as prolonged inhibition of enzyme activity and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage and metabolic disturbances .
Metabolic Pathways
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
Within cells and tissues, Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s accumulation and activity in target tissues .
Subcellular Localization
The subcellular localization of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate involves the reaction of methyl chloroformate with methylthioacetamide, followed by treatment with sodium methoxide and carbon dioxide.", "Starting Materials": [ "Methyl chloroformate", "Methylthioacetamide", "Sodium methoxide", "Carbon dioxide" ], "Reaction": [ "Step 1: Methyl chloroformate is added dropwise to a solution of methylthioacetamide in dry dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Sodium methoxide is added to the reaction mixture and stirred for 30 minutes.", "Step 4: Carbon dioxide is bubbled through the reaction mixture for 1 hour.", "Step 5: The reaction mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to obtain Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate." ] } | |
CAS 编号 |
34840-23-8 |
分子式 |
C6H10N2O4S |
分子量 |
206.22 g/mol |
IUPAC 名称 |
methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |
InChI 键 |
KHBXLYPOXVQKJG-UHFFFAOYSA-N |
手性 SMILES |
COC(=O)N/C(=N/C(=O)OC)/SC |
SMILES |
COC(=O)NC(=NC(=O)OC)SC |
规范 SMILES |
COC(=O)NC(=NC(=O)OC)SC |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
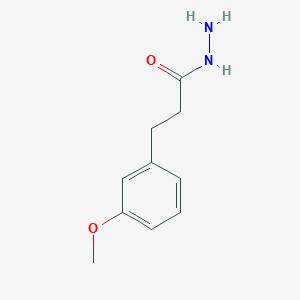
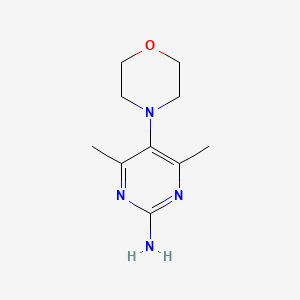

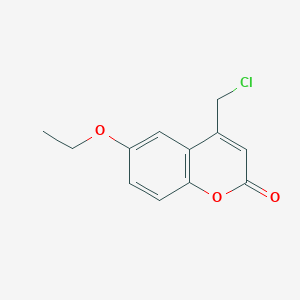

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
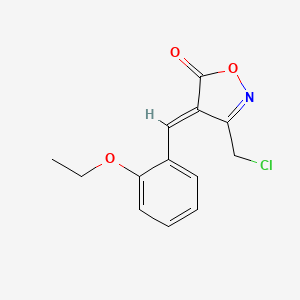
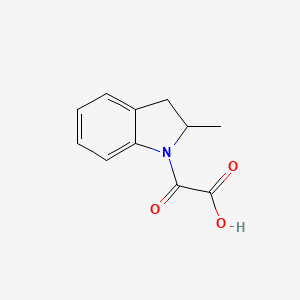
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

